molecular formula C15H13N5S2 B2621397 N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine CAS No. 2380180-49-2

N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No. B2621397
CAS RN: 2380180-49-2
M. Wt: 327.42
InChI Key: LUGBXRVIORSUJN-UHFFFAOYSA-N
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Description

“N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine” is a chemical compound. It is an organic building block useful in chemical synthesis studies . It has been found to have inhibitory effects against certain organisms and shows good inhibitory effect with certain IC50 values .


Synthesis Analysis

The synthesis of “N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine” involves several steps . The process starts with heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .


Molecular Structure Analysis

The molecular structure of “N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine” is complex . It is a thieno[3,2-d]pyrimidin-4-amine derivative, which is a class of chemical compounds with diverse biological activities .


Chemical Reactions Analysis

“N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine” has been found to inhibit certain enzymes . All the tested novel compounds showed good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

Future Directions

The future directions for the study of “N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine” could include further investigation of its inhibitory effects and mechanism of action . Additionally, more research could be done to fully understand its synthesis and physical and chemical properties .

properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5S2/c1-4-19-20(5-1)13(11-2-6-21-9-11)8-16-15-14-12(3-7-22-14)17-10-18-15/h1-7,9-10,13H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGBXRVIORSUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC2=NC=NC3=C2SC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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